molecular formula C18H19NO4 B6379147 6-(4-BOC-Aminophenyl)-2-formylphenol CAS No. 1261969-60-1

6-(4-BOC-Aminophenyl)-2-formylphenol

Cat. No.: B6379147
CAS No.: 1261969-60-1
M. Wt: 313.3 g/mol
InChI Key: HXXFCEVYYLNUSZ-UHFFFAOYSA-N
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Description

6-(4-BOC-Aminophenyl)-2-formylphenol is a synthetic organic compound featuring a 2-formylphenol core substituted at the 6-position with a 4-(tert-butoxycarbonylamino)phenyl group. The tert-butoxycarbonyl (BOC) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is primarily utilized as an intermediate in peptide synthesis, polymer chemistry, and pharmaceutical research.

Properties

IUPAC Name

tert-butyl N-[4-(3-formyl-2-hydroxyphenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-14-9-7-12(8-10-14)15-6-4-5-13(11-20)16(15)21/h4-11,21H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXFCEVYYLNUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-aminophenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as DMAP (4-dimethylaminopyridine) to form the BOC-protected intermediate . This intermediate is then subjected to formylation using a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to yield the final product .

Industrial Production Methods

Industrial production of 6-(4-BOC-Aminophenyl)-2-formylphenol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-BOC-Aminophenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 (potassium permanganate).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as NaBH4 (sodium borohydride).

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaOH (sodium hydroxide).

Major Products Formed

    Oxidation: 6-(4-BOC-Aminophenyl)-2-carboxyphenol.

    Reduction: 6-(4-BOC-Aminophenyl)-2-hydroxymethylphenol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 6-(4-BOC-Aminophenyl)-2-formylphenol involves its interaction with various molecular targets. The BOC-protected amino group can be deprotected under acidic conditions, revealing the free amine which can then interact with biological targets such as enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 6-(4-BOC-Aminophenyl)-2-formylphenol and related 2-formylphenol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups Purity Applications
This compound C₁₈H₁₉NO₄* ~313.35 4-BOC-aminophenyl BOC-protected amine, formyl N/A Peptide synthesis, intermediates
6-(4-Carboxy-3-fluorophenyl)-2-formylphenol C₁₄H₉FO₄ 260.22 4-carboxy-3-fluorophenyl Carboxylic acid, fluorine N/A Pharmaceutical intermediates
6-(3-Cyanophenyl)-2-formylphenol C₁₄H₉NO₂ 223.22 3-cyanophenyl Cyano, formyl 97% Organic synthesis, coupling reactions
6-(2-Fluorophenyl)-2-formylphenol C₁₃H₉FO₂ 216.21 2-fluorophenyl Fluorine, formyl ≥95% Research chemicals, fluorinated scaffolds

*Inferred data for this compound.

Physicochemical Properties

  • Solubility: The BOC group increases hydrophobicity compared to carboxy or cyano derivatives. Carboxy-containing analogues may form salts, enhancing aqueous solubility.
  • Thermal Stability: Fluorinated and cyano-substituted compounds generally exhibit higher thermal stability due to strong C-F and C≡N bonds.

Challenges and Limitations

  • Synthesis Complexity : Introducing the BOC group requires precise anhydrous conditions to avoid premature deprotection.
  • Discontinued Analogues: Some fluorinated derivatives (e.g., 6-(2-Fluorophenyl)-2-formylphenol) are listed as discontinued, possibly due to synthetic challenges or instability.

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